molecular formula C16H20N2O4S B2999822 1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034342-64-6

1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2999822
CAS RN: 2034342-64-6
M. Wt: 336.41
InChI Key: XBQFROKLCYTUBJ-UHFFFAOYSA-N
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Description

1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality 1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is related to the synthesis of novel pyridine, naphthyridine derivatives, and other heterocyclic compounds. Abdelrazek et al. (2010) explored the dimerization reactions of similar furan and thiophene derivatives, leading to the development of new compounds with potential applications in materials science and pharmaceuticals (Abdelrazek et al., 2010). Similarly, Ghorbani‐Vaghei et al. (2015) discussed the synthesis of furano and pyrano pyrimidinones (thiones) using one-pot diastereoselective reactions, which could be relevant for designing drugs and functional materials (Ghorbani‐Vaghei et al., 2015).

Rheological and Morphological Tuning

Lloyd and Steed (2011) demonstrated the anion tuning of the rheology, morphology, and gelation of low molecular weight salt hydrogelators, highlighting the potential of such compounds in creating tunable materials for biomedical applications (Lloyd & Steed, 2011).

Novel Compounds and Materials Synthesis

Koza and Balci (2011) reported the synthesis of a novel class of compounds, including symmetrical urea derivatives, from thiophene and furan derivatives. These findings open up possibilities for creating new materials with unique properties (Koza & Balci, 2011).

Biological Activity and Applications

Research on compounds similar to the one has also extended to their biological activities. For instance, studies have explored the antimicrobial activities of chitosan Schiff bases derived from heterocyclic moieties, indicating potential applications in developing new antimicrobial agents (Hamed et al., 2020). Additionally, the synthesis and characterization of urea and thiourea derivatives for antibacterial and antifungal activities shed light on the potential therapeutic applications of these compounds (Alabi et al., 2020).

properties

IUPAC Name

1-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c19-15(13-2-1-7-22-13)14-4-3-12(23-14)10-17-16(20)18-11-5-8-21-9-6-11/h1-4,7,11,15,19H,5-6,8-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQFROKLCYTUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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